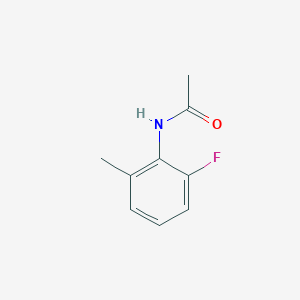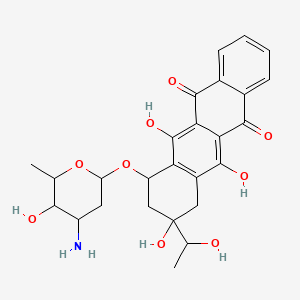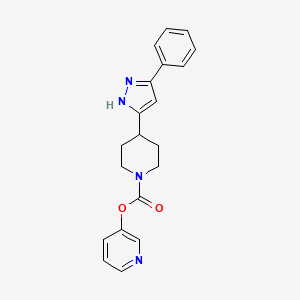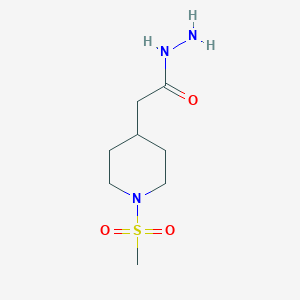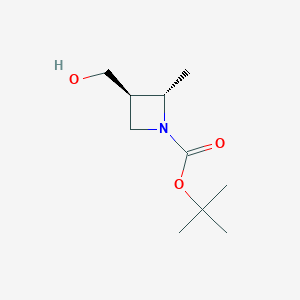
N-benzyl-4,5-dibromothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4,5-dibromothiophene-2-carboxamide is a chemical compound characterized by its thiophene ring structure substituted with bromine atoms and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4,5-dibromothiophene-2-carboxamide typically involves the following steps:
Bromination: Thiophene is brominated to introduce bromine atoms at the 4 and 5 positions.
Carboxylation: The brominated thiophene undergoes carboxylation to introduce the carboxamide group.
Benzyl Group Addition: The benzyl group is added to the carboxamide nitrogen.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4,5-dibromothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction of the bromine atoms to hydrogen atoms.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dibromothiophene derivatives.
Substitution: Various substituted thiophenes.
Scientific Research Applications
N-benzyl-4,5-dibromothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Employed in the production of materials with specific properties.
Mechanism of Action
The mechanism by which N-benzyl-4,5-dibromothiophene-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-benzyl-4,5-dibromothiophene-2-carboxamide is compared to other similar compounds, such as:
N-benzyl-2-(4-nitrobenzoyl)amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Similar structure but with different substituents.
N-benzylpiperidine-4-carboxaldehyde: Different core structure but similar functional groups.
Uniqueness: this compound is unique due to its specific combination of bromine atoms and carboxamide group on the thiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9Br2NOS |
|---|---|
Molecular Weight |
375.08 g/mol |
IUPAC Name |
N-benzyl-4,5-dibromothiophene-2-carboxamide |
InChI |
InChI=1S/C12H9Br2NOS/c13-9-6-10(17-11(9)14)12(16)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) |
InChI Key |
GUYVDMYEBDVJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
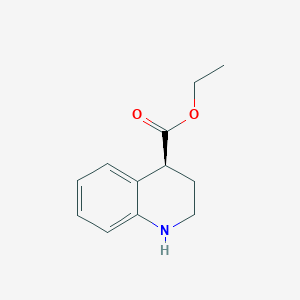
![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)
